(Z)-2-benzoyl-3-(1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-5-yl)acrylonitrile
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Overview
Description
2-benzoyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile is a complex organic compound that features a benzoyl group, a pyrazole ring, and a pyridine ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions.
Introduction of the pyridine ring: The pyrazole intermediate is then reacted with a chlorinated pyridine derivative in the presence of a base to form the desired pyrazole-pyridine structure.
Addition of the benzoyl group: The final step involves the acylation of the pyrazole-pyridine intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or reduce double bonds within the molecule.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated hydrocarbon.
Scientific Research Applications
2-benzoyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-benzoyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
2-benzoyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile: can be compared to other pyrazole derivatives and pyridine-containing compounds.
Similar compounds: include 2-benzoyl-3-[2-[3-chloro-5-(methyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile and 2-benzoyl-3-[2-[3-chloro-5-(fluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile.
Uniqueness
The presence of both a trifluoromethyl group and a chloro group on the pyridine ring, along with the benzoyl and pyrazole moieties, gives 2-benzoyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile unique chemical and physical properties. These features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H10ClF3N4O |
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Molecular Weight |
402.8 g/mol |
IUPAC Name |
2-benzoyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C19H10ClF3N4O/c20-16-9-14(19(21,22)23)11-25-18(16)27-15(6-7-26-27)8-13(10-24)17(28)12-4-2-1-3-5-12/h1-9,11H |
InChI Key |
LJSOKDGSCLKFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Origin of Product |
United States |
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